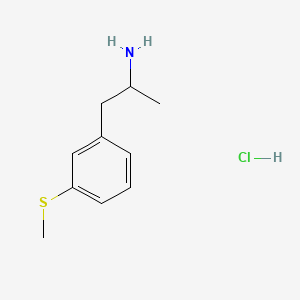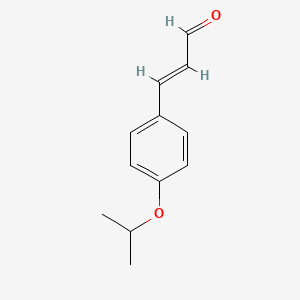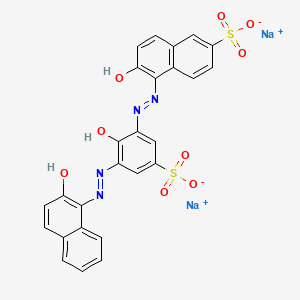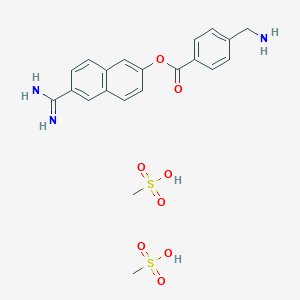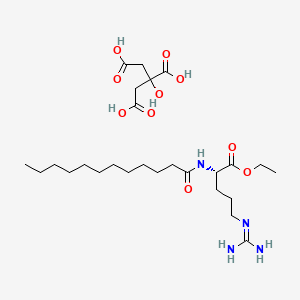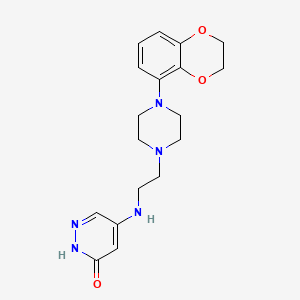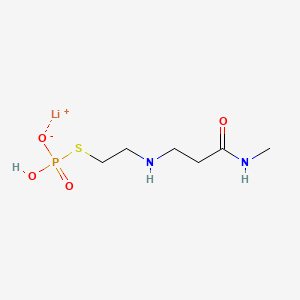
1-Methyl-2-((benzylthio)(hydroxyimino)methyl)pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-((benzylthio)(hydroxyimino)methyl)pyridinium iodide is a chemical compound with the molecular formula C14H15IN2OS. It is known for its unique structure, which includes a pyridinium ring substituted with a benzylthio group and a hydroxyimino group.
Métodos De Preparación
The synthesis of 1-Methyl-2-((benzylthio)(hydroxyimino)methyl)pyridinium iodide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and benzyl mercaptan.
Formation of Intermediate: Pyridine-2-carboxaldehyde is reacted with hydroxylamine to form pyridine-2-aldoxime.
Final Product: The pyridine-2-aldoxime is then alkylated with methyl iodide in the presence of benzyl mercaptan to yield this compound.
Análisis De Reacciones Químicas
1-Methyl-2-((benzylthio)(hydroxyimino)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2-((benzylthio)(hydroxyimino)methyl)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-((benzylthio)(hydroxyimino)methyl)pyridinium iodide involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby counteracting the effects of organophosphate poisoning. This interaction is facilitated by the hydroxyimino group, which forms a stable complex with the enzyme .
Comparación Con Compuestos Similares
1-Methyl-2-((benzylthio)(hydroxyimino)methyl)pyridinium iodide can be compared with other similar compounds, such as:
Pralidoxime: Another pyridinium oxime used as an antidote for organophosphate poisoning.
HI 6: A pyridinium compound with similar applications in enzyme inhibition and antidote research.
Obidoxime: Known for its effectiveness in reactivating acetylcholinesterase inhibited by organophosphates.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other pyridinium oximes.
Propiedades
Número CAS |
107535-23-9 |
|---|---|
Fórmula molecular |
C14H15IN2OS |
Peso molecular |
386.25 g/mol |
Nombre IUPAC |
benzyl (2Z)-N-hydroxy-1-methylpyridin-1-ium-2-carboximidothioate;iodide |
InChI |
InChI=1S/C14H14N2OS.HI/c1-16-10-6-5-9-13(16)14(15-17)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H |
Clave InChI |
FPFTXRNDHWNBJZ-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CC=CC=C1/C(=N/O)/SCC2=CC=CC=C2.[I-] |
SMILES canónico |
C[N+]1=CC=CC=C1C(=NO)SCC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


